rac Didemethyl Citalopram Hydrochloride

Descripción general

Descripción

rac Didemethyl Citalopram Hydrochloride: is a metabolite of Citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. This compound is known for its potential as a serotonin transporter inhibitor, making it a valuable subject in neurochemical research .

Aplicaciones Científicas De Investigación

rac Didemethyl Citalopram Hydrochloride has several scientific research applications, including:

Mecanismo De Acción

Target of Action

The primary target of rac Didemethyl Citalopram Hydrochloride, a metabolite of Citalopram , is the 5-hydroxytryptamine transporter (serotonin transporter) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron . This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The enhanced serotonergic activity resulting from the inhibition of serotonin reuptake can affect various biochemical pathways. For instance, it can lead to the downregulation of serotonin receptors, changes in the expression of certain genes, and alterations in neuronal plasticity . These changes can contribute to the antidepressant effects of the compound .

Pharmacokinetics

It is known that citalopram, the parent compound, is rapidly absorbed after oral administration, with a plasma half-life of approximately 35 hours . Approximately 12 to 23% of an oral dose of Citalopram is excreted as unchanged Citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The inhibition of serotonin reuptake by this compound leads to an increase in serotonin availability in the synaptic cleft. This increase can enhance mood regulation, potentially alleviating symptoms of depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the individual’s genetic makeup, such as polymorphisms in the genes encoding the serotonin transporter or serotonin receptors. Additionally, factors such as diet, lifestyle, and concomitant medications can influence the compound’s pharmacokinetics and overall efficacy .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

This interaction inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft . This biochemical reaction plays a crucial role in mood regulation .

Cellular Effects

Rac Didemethyl Citalopram Hydrochloride influences cell function by modulating serotonin levels. It has been found to reduce the frequency of NMDA-induced locomotor rhythm involved in swimming behavior in zebrafish . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The primary mode of action of this compound involves the inhibition of serotonin reuptake in the brain . This increases the availability of serotonin, a neurotransmitter crucial in mood regulation, resulting in a positive impact on mood .

Temporal Effects in Laboratory Settings

For example, a single injection of Citalopram can induce anxiogenic effects, while three administrations of Citalopram over 24 hours can elicit anxiolytic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, subchronic administration of Citalopram (three injections of Citalopram; 10 mg/kg i.p. over 24 hours) produced an increase in the time spent in the open arm compared to saline-treated animals, indicating an anxiolytic effect .

Metabolic Pathways

This compound is involved in the serotonin pathway, where it acts as a potent and selective serotonin reuptake inhibitor . This interaction can affect metabolic flux and metabolite levels, particularly of serotonin .

Subcellular Localization

Given its role as a serotonin reuptake inhibitor, it is likely to be localized at the presynaptic membrane where the serotonin transporter is located .

Métodos De Preparación

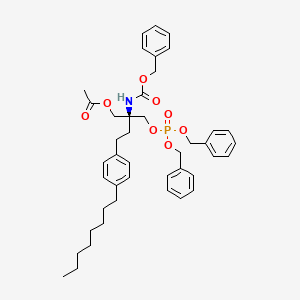

Synthetic Routes and Reaction Conditions: : The synthesis of rac Didemethyl Citalopram Hydrochloride typically involves the demethylation of Citalopram. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: : rac Didemethyl Citalopram Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Comparación Con Compuestos Similares

Similar Compounds: : Some compounds similar to rac Didemethyl Citalopram Hydrochloride include:

Citalopram: The parent compound, a selective serotonin reuptake inhibitor.

Desmethyl Citalopram: A metabolite of Citalopram with similar pharmacological properties.

Escitalopram: The S-enantiomer of Citalopram, known for its higher potency as an SSRI.

Uniqueness: : this compound is unique due to its specific demethylated structure, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .

Propiedades

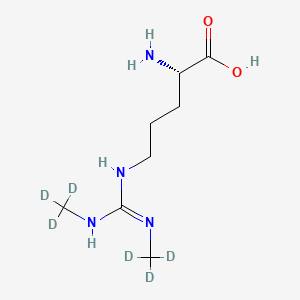

IUPAC Name |

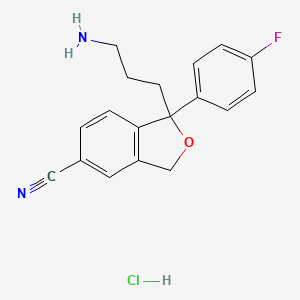

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPDJHFUISDGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675833 | |

| Record name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189694-81-2 | |

| Record name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)